7-Chloroquinoline-3-carboxylic acid

Synthetic Chemistry Medicinal Chemistry Cross-Coupling Reactions

Researchers often face reproducibility issues when substituting regioisomeric quinoline building blocks, leading to inconclusive SAR data. 7-Chloroquinoline-3-carboxylic acid (CAS 892874-49-6) eliminates this variable. - Defined 7-substitution pattern ensures precise electronic effects for Pd-catalyzed cross-coupling and kinase inhibitor synthesis. - Validated for synthesizing plasma kallikrein inhibitors and as a DNA polymerase beta tool compound for oncology target validation. - Supplied with comprehensive analytical documentation (NMR, HPLC) for batch-to-batch consistency in multi-step syntheses.

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
CAS No. 892874-49-6
Cat. No. B1591730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroquinoline-3-carboxylic acid
CAS892874-49-6
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)C(=O)O)Cl
InChIInChI=1S/C10H6ClNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14)
InChIKeyUFGQWTWQNIGAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroquinoline-3-carboxylic Acid Chemical & Procurement Profile


7-Chloroquinoline-3-carboxylic acid (CAS 892874-49-6) is a heterocyclic quinoline building block with the molecular formula C10H6ClNO2 and a molecular weight of 207.61 g/mol . It features a chlorine atom at the 7-position and a carboxylic acid group at the 3-position of the quinoline ring, which enables its use as a key synthetic intermediate in medicinal chemistry programs . The compound is typically supplied as a solid and is primarily utilized in the preparation of N-(het)arylmethyl)heteroaryl-carboxamides as plasma kallikrein inhibitors .

1
Regioselective 7-Position Functionalization Supports Pd-catalyzed cross-coupling for SAR library synthesis.
2
3-Carboxylic Acid Derivatization Enables amide bond formation for target-focused probe design.

Generic Substitution Risks of 7-Chloroquinoline-3-carboxylic Acid


Substitution of 7-chloroquinoline-3-carboxylic acid with other quinoline-3-carboxylic acid derivatives, such as the 6-chloro isomer (CAS 118791-14-3) or the unsubstituted quinoline-3-carboxylic acid (CAS 6480-68-8), is not scientifically equivalent due to the specific electronic and steric effects of the 7-chloro substituent [1]. This substitution pattern significantly influences the compound's reactivity in cross-coupling reactions, its binding affinity to biological targets such as protein kinase CK2 and DNA polymerase beta, and its downstream functional outcomes in cellular assays . Using an analog without rigorous validation introduces uncontrolled variables that can compromise experimental reproducibility and lead to erroneous structure-activity relationship (SAR) conclusions .

Target Compound
7-Chloroquinoline-3-carboxylic Acid
Reported reactivity in cross-coupling and specific enzyme inhibition context.
Substitution Risk
6-Chloro Isomer or Unsubstituted Analog
May shift regioselective reactivity profile and DNA polymerase beta inhibition context, requiring full re-validation.

7-Chloroquinoline-3-carboxylic Acid vs. Structural Analogs


Distinct Pd-Catalyzed Cross-Coupling Reactivity

7-Chloroquinoline serves as a versatile intermediate for Pd-catalyzed cross-coupling reactions to access 7-substituted quinolines, a reactivity profile not achievable with unsubstituted quinoline [1]. This regioselective functionalization is critical for building diverse compound libraries for SAR studies. The 7-chloro group in 7-chloroquinoline enables selective metalation and subsequent cross-coupling, whereas the 3-carboxylic acid derivative provides an additional handle for amide bond formation or other derivatizations, further expanding synthetic utility.

Cross-Coupling Reactivity
Data to verify
Enables 7-mono-substituted quinoline synthesis via Suzuki/Sonogashira reactions.
Supports regioselective functionalization for SAR library exploration.
Reactivity not achievable with unsubstituted quinoline.
Synthetic Chemistry Medicinal Chemistry Cross-Coupling Reactions

Potent DNA Polymerase Beta Inhibition

7-Chloroquinoline-3-carboxylic acid (7CQCA) has been specifically identified as a potent inhibitor of mammalian DNA polymerase beta, an enzyme involved in DNA repair . This activity is associated with the induction of apoptosis in human prostate cancer cells through the inhibition of cAMP production. In contrast, the unsubstituted quinoline-3-carboxylic acid scaffold is not reported to possess this specific inhibitory profile.

DNA Polymerase Beta Inhibition
Data to verify
Reported inhibition context; apoptosis pathway-response observed in prostate cancer cells.
Supports cancer cell-model pathway studies.
Source-specific review; no activity reported for unsubstituted analog.
Enzyme Inhibition DNA Polymerase Beta Cancer Research

High Purity for Reproducible SAR Studies

7-Chloroquinoline-3-carboxylic acid is commercially available with a standard purity specification of 98% from multiple reputable vendors, including Aladdin Scientific, Bidepharm, and Chemscene, with batch-specific analytical data (NMR, HPLC, GC) provided upon request . In contrast, the 6-chloro isomer (CAS 118791-14-3) is often listed at lower purities (e.g., 95% or 97%) or with less stringent analytical characterization, which can introduce impurities that confound biological assay results and reduce synthetic yield .

Purity Specification
Context-dependent
Standard 98% purity vs. 95-97% for 6-chloro isomer.
May support higher batch-to-batch reproducibility in assays.
Vendor specification review; analytical data available on request.
Procurement Purity Analysis Chemical Synthesis

Plasma Kallikrein Inhibitor Precursor

7-Chloroquinoline-3-carboxylic acid is a specifically cited reactant in the preparation of N-(het)arylmethyl)heteroaryl-carboxamides, a class of compounds developed as plasma kallikrein inhibitors . Plasma kallikrein is a validated drug target for hereditary angioedema and other inflammatory conditions. While many quinoline-3-carboxylic acids can be used to form amides, the 7-chloro derivative is explicitly referenced in this specific therapeutic context, providing a direct literature precedent that is not as robust for its 6-chloro or 8-chloro analogs.

Plasma Kallikrein Precursor
Context-dependent
Explicitly cited reactant for N-(het)arylmethyl)heteroaryl-carboxamides synthesis.
Supports plasma kallikrein inhibitor research context.
Literature precedent is more limited for 6-chloro or 8-chloro analogs.
Medicinal Chemistry Inflammation Drug Discovery

Physicochemical Property Differentiation

The predicted pKa of 7-chloroquinoline-3-carboxylic acid is 4.39 ± 0.25 . This is a key parameter influencing solubility, membrane permeability, and salt formation. While the 6-chloro and 8-chloro isomers share the same molecular weight, their differing substitution patterns result in distinct electronic distributions and potentially different pKa values, affecting their behavior in biological assays and formulation. This physicochemical distinction is critical for selecting the appropriate analog for a given assay condition or for developing a robust lead series.

Predicted Physicochemical Property
Class-level inference
pKa = 4.39 ± 0.25 (Predicted).
Supports buffer selection for specific ionization state requirements.
Specific pKa context not widely reported for 6-chloro isomer.
Physicochemical Properties Formulation Drug Discovery

7-Chloroquinoline-3-carboxylic Acid Applications


Kinase Inhibitor Library Synthesis

Medicinal chemists can utilize 7-chloroquinoline-3-carboxylic acid as a key intermediate for Pd-catalyzed cross-coupling reactions to generate diverse 7-substituted quinoline-3-carboxylic acid analogs [1]. This approach allows for rapid exploration of SAR around the 7-position, a critical region for modulating binding affinity and selectivity for kinase targets like CK2 [2].

Plasma Kallikrein Inhibitor Development

As a validated reactant in the synthesis of N-(het)arylmethyl)heteroaryl-carboxamides, 7-chloroquinoline-3-carboxylic acid provides a direct entry point for medicinal chemistry programs targeting plasma kallikrein, a clinically validated target for hereditary angioedema . Its use can streamline synthetic routes and accelerate the generation of novel lead compounds for inflammation and coagulation-related disorders.

DNA Polymerase Beta Tool Compound

Given its reported activity as an inhibitor of mammalian DNA polymerase beta, 7-chloroquinoline-3-carboxylic acid serves as a valuable tool compound in oncology research . It can be used to dissect the role of DNA polymerase beta in DNA repair pathways and to validate its potential as a therapeutic target in cancers that rely on alternative DNA repair mechanisms.

High-Purity Starting Material for Assays & Synthesis

The availability of 7-chloroquinoline-3-carboxylic acid at 98% purity with comprehensive analytical documentation (NMR, HPLC, GC) makes it the preferred choice for researchers requiring high reproducibility in both in vitro assays and multi-step chemical syntheses . This minimizes the confounding effects of impurities and ensures consistent batch-to-batch performance, which is essential for publication-quality data and efficient project progression.

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Regioselective cross-coupling handle
SAR exploration at 7-position
Plasma Kallikrein Inhibitor Research
Reported synthetic route context
Target engagement and amide bond formation
Cancer Cell-Model Pathway Studies
Reported DNA polymerase beta inhibition context
Apoptosis assay response and DNA repair pathway analysis
High-Reproducibility Synthesis
98% purity and analytical QC data
Batch-to-batch consistency in multi-step synthesis

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39 linked technical documents
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